molecular formula ClH2NO2S B135185 Sulfamoyl chloride CAS No. 7778-42-9

Sulfamoyl chloride

Cat. No. B135185
CAS RN: 7778-42-9
M. Wt: 115.54 g/mol
InChI Key: QAHVHSLSRLSVGS-UHFFFAOYSA-N
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Patent
US06335336B1

Procedure details

Sulfamyl chloride was synthesized from chlorosulfonyl isocyanate according to the procedure described by R. Graf in Chemische Berichte, p. 509 (1959), which is incorporated herein by reference. A solution of 4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine prepared as set forth in Example 2 (200 mg, 0.77 mmol), sulfamyl chloride (100 mg, 0.8 mmol) and triethylamine (200 mg, 2 mmol) in benzene (5 ml) and acetonitrile (5 ml) was stirred at room temperature for 2 hours. The reaction was stripped in vacuo and residue was treated with water and basified to pH 7 with ammonium hydroxide. The resultant precipitate was purified by chromatography on silica gel using mixtures of ethyl acetate and methanol as eluents. The purified [4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-yl]sulfamide thus obtained had m.p. 201-202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
reactant
Reaction Step Five
Quantity
200 mg
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=C=O)(=[O:4])=[O:3].[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[C:16]([NH2:26])=[N:17][NH:18][C:19]=2[C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)=[CH:11][CH:10]=1.[S:27](Cl)(=[O:30])(=[O:29])[NH2:28].C(N(CC)CC)C.[OH-].[NH4+]>C1C=CC=CC=1.C(#N)C.O>[S:2]([Cl:1])(=[O:4])(=[O:3])[NH2:5].[F:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[C:16]([NH:26][S:27]([NH2:28])(=[O:30])=[O:29])=[N:17][NH:18][C:19]=2[C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)=[CH:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C(=NNC1C1=CC=NC=C1)N
Step Four
Name
Example 2
Quantity
200 mg
Type
reactant
Smiles
Step Five
Name
Quantity
100 mg
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Step Six
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant precipitate was purified by chromatography on silica gel using mixtures of ethyl acetate and methanol as eluents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(N)(=O)(=O)Cl
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C(=NNC1C1=CC=NC=C1)NS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.